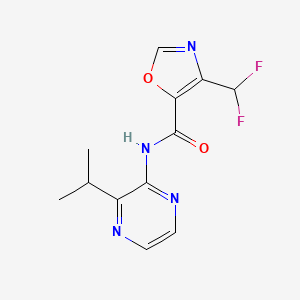![molecular formula C17H23NO5 B7359971 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid](/img/structure/B7359971.png)
3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid, also known as DUBA, is a spirocyclic compound that has been extensively studied for its potential therapeutic applications. DUBA is a derivative of benzoic acid and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Mechanism of Action
The mechanism of action of 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication. 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the regulation of inflammation and immune responses. 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid has been shown to inhibit the replication of certain viruses such as HIV-1.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid in lab experiments is that it has been extensively studied and its properties are well characterized. Additionally, 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid. One area of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further research is needed to investigate its potential use as an anti-viral agent and to determine its mechanism of action against viruses.
Synthesis Methods
The synthesis of 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid involves the reaction of 3-hydroxybenzoic acid with 1,4-dioxaspiro[5.5]undecane-9-carboxylic acid, followed by the conversion of the resulting ester to the acid using a strong acid. The yield of 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid is generally high, and the compound can be obtained in pure form using standard purification techniques.
Scientific Research Applications
3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid has been shown to possess anti-viral properties by inhibiting the replication of certain viruses such as HIV-1.
properties
IUPAC Name |
3-[2-(1,4-dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c19-16(20)14-2-1-3-15(12-14)22-9-8-18-6-4-17(5-7-18)13-21-10-11-23-17/h1-3,12H,4-11,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKIHPSSZQITSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COCCO2)CCOC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one](/img/structure/B7359896.png)
![[4-(methylamino)piperidin-1-yl]-(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B7359899.png)
![[4-(Ethylaminomethyl)piperidin-1-yl]-[5-(piperidin-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7359905.png)
![[3-Amino-1-(isoquinolin-4-ylmethyl)piperidin-3-yl]methanol](/img/structure/B7359914.png)
![[5-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]-(2-methyl-1,1-dioxothiolan-2-yl)methanone](/img/structure/B7359918.png)

![(2R,5S)-5-hydroxy-2-methyl-N-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7359920.png)
![N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B7359929.png)
![N-[6-(2-fluorophenyl)pyridazin-3-yl]-4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B7359936.png)
![N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7359942.png)
![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-3-[5-(methoxymethyl)-1,3-thiazol-2-yl]urea](/img/structure/B7359953.png)
![1-(5-Oxaspiro[3.5]nonan-6-ylmethyl)-3-(3-phenyltriazol-4-yl)urea](/img/structure/B7359955.png)
![3-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-2-methylpentanamide](/img/structure/B7359960.png)
![N-(2-methylsulfanylpropyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7359970.png)